molecular formula C17H26N2O4S B5607462 N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

カタログ番号 B5607462
分子量: 354.5 g/mol
InChIキー: FQYBKAHKBYUZFC-DLBZAZTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical trials as a potential treatment for autoimmune diseases. The drug was developed by Bristol-Myers Squibb and is currently in the early stages of clinical trials.

作用機序

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that activate Th17 cells. By blocking TYK2, this compound prevents the activation of Th17 cells and reduces inflammation in the affected tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in preclinical studies, which suggests that it may be effective in treating autoimmune diseases. The drug has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

One advantage of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide as a potential treatment for autoimmune diseases is its specificity for TYK2, which may reduce the risk of side effects compared to other drugs that target multiple proteins in the immune system. However, one limitation of the drug is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.

将来の方向性

There are several potential future directions for research on N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide. One area of interest is the drug's potential as a treatment for other autoimmune diseases beyond psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of research could focus on the development of combination therapies that include this compound along with other drugs that target different components of the immune system. Additionally, further studies will be needed to fully understand the drug's mechanism of action and its effects on the immune system.

合成法

The synthesis of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 4-(4-methoxyphenyl)pyrrolidine. This compound is then reacted with butanesulfonyl chloride to form the sulfonyl derivative, which is subsequently reacted with N-(tert-butoxycarbonyl)glycine to form the final product, this compound.

科学的研究の応用

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide has been shown to have potential as a treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, the drug has been shown to inhibit the activity of a specific type of immune cell called Th17 cells, which are known to play a key role in the development of autoimmune diseases.

特性

IUPAC Name

N-[(3S,4R)-1-butylsulfonyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-5-10-24(21,22)19-11-16(17(12-19)18-13(2)20)14-6-8-15(23-3)9-7-14/h6-9,16-17H,4-5,10-12H2,1-3H3,(H,18,20)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBKAHKBYUZFC-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC(C(C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。